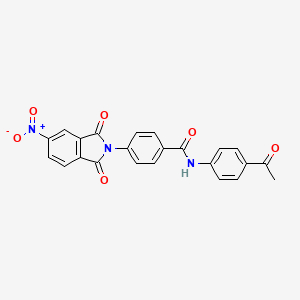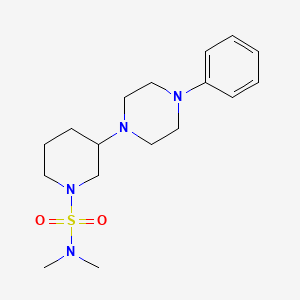
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, commonly known as ANI, is a chemical compound that has gained significant attention in the scientific community. ANI is a potent inhibitor of protein synthesis and has been used extensively in research to study the mechanisms of protein synthesis and its regulation.
作用机制
ANI binds to the A-site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis has been used to study the regulation of protein synthesis in various cellular processes, including cell growth, differentiation, and apoptosis. ANI has been shown to selectively inhibit the synthesis of certain proteins, making it a useful tool for studying the regulation of specific proteins.
Biochemical and Physiological Effects:
ANI has been shown to have a potent inhibitory effect on protein synthesis, which has been used to study the regulation of protein synthesis in various cellular processes. ANI has also been shown to have an effect on the phosphorylation of eIF2α, a protein involved in the regulation of protein synthesis. ANI has been shown to induce the phosphorylation of eIF2α, which is thought to be a mechanism for the selective inhibition of protein synthesis.
实验室实验的优点和局限性
ANI has several advantages for use in lab experiments. It is a potent inhibitor of protein synthesis and has been shown to selectively inhibit the synthesis of certain proteins, making it a useful tool for studying the regulation of specific proteins. ANI is also relatively easy to synthesize, with a high yield of approximately 80%. However, ANI has some limitations for use in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for ANI research. One area of research is the development of new analogs of ANI with improved selectivity and potency. Another area of research is the study of the effects of ANI on other cellular processes, such as autophagy and the unfolded protein response. Additionally, the use of ANI in combination with other inhibitors of protein synthesis may provide new insights into the regulation of protein synthesis in various cellular processes.
合成方法
The synthesis of ANI involves the reaction of 4-acetylphenylamine with 5-nitroisatin in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields ANI as a yellow solid with a high yield of approximately 80%.
科学研究应用
ANI has been used extensively in research to study the mechanisms of protein synthesis and its regulation. ANI inhibits protein synthesis by binding to the A-site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis has been used to study the regulation of protein synthesis in various cellular processes, including cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c1-13(27)14-2-6-16(7-3-14)24-21(28)15-4-8-17(9-5-15)25-22(29)19-11-10-18(26(31)32)12-20(19)23(25)30/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXNOLWCDIZHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)

![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)

![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)

![3-{[(3-methoxy-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6099968.png)